BenchChemオンラインストアへようこそ!

N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide

ganglionic blockade autonomic pharmacology nicotinic acetylcholine receptor

N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (CAS 13440-13-6), also designated tetramethonium dibromide, is a bis-quaternary ammonium salt comprising two trimethylammonium head groups bridged by a four-carbon (butylene) polymethylene chain. It belongs to the well-characterized polymethylene-bis-trimethylammonium (methonium) series with the general formula (CH₃)₃N⁺(CH₂)ₙN⁺(CH₃)₃·2Br⁻, where n=4.

Molecular Formula C10H26Br2N2
Molecular Weight 334.14 g/mol
CAS No. 13440-13-6
Cat. No. B3366235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide
CAS13440-13-6
Molecular FormulaC10H26Br2N2
Molecular Weight334.14 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-]
InChIInChI=1S/C10H26N2.2BrH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyLPMGBZUUAYQFCO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (Tetramethonium Dibromide): A C4-Spacer Bis-Quaternary Ammonium Salt for Ganglionic Pharmacology and Receptor Subtype Profiling


N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (CAS 13440-13-6), also designated tetramethonium dibromide, is a bis-quaternary ammonium salt comprising two trimethylammonium head groups bridged by a four-carbon (butylene) polymethylene chain [1]. It belongs to the well-characterized polymethylene-bis-trimethylammonium (methonium) series with the general formula (CH₃)₃N⁺(CH₂)ₙN⁺(CH₃)₃·2Br⁻, where n=4. First systematically investigated alongside its C5 (pentamethonium) and C6 (hexamethonium) homologues by Paton and Zaimis in the late 1940s, tetramethonium exhibits a pharmacological signature that is sharply distinct from longer-chain members of the series, making it a critical tool compound for discriminating between ganglionic, neuromuscular, and neuronal nicotinic acetylcholine receptor (nAChR) subtypes [2].

Why Methonium-Series Compounds Cannot Be Interchanged: Chain-Length-Dependent Pharmacological Switches in N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide


Within the polymethylene-bis-trimethylammonium series, variation of the intervening methylene chain length does not merely tweak potency—it qualitatively switches the compound's pharmacological target profile. Lengthening the spacer from four to five or six carbon atoms shifts the dominant action from essentially negligible ganglionic blockade toward potent and selective ganglionic inhibition (C5 and C6), while further elongation to ten carbons converts the molecule into a depolarizing neuromuscular blocking agent (decamethonium, C10) [1]. Tetramethonium (C4) occupies a unique niche at the short-chain extreme of this continuum: it is virtually devoid of neuromuscular blocking activity at doses up to 40 mg/kg, exhibits only ∼2% of the ganglionic-blocking potency of hexamethonium, and fails to block insect neuronal nAChR responses altogether [2]. These functional properties are intimately tied to the inter-onium distance, which governs the compound's ability to span receptor binding-site dimensions [3]. Thus, procurement decisions predicated on assumed pharmacological equivalence within the methonium class are likely to yield qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (Tetramethonium Dibromide) vs. Its Closest Methonium Analogs


Ganglionic Blocking Potency: Tetramethonium (C4) Is 50-Fold Less Potent than Hexamethonium (C6) on the Cat Superior Cervical Ganglion

In the cat nictitating membrane preparation (preganglionic cervical sympathetic trunk stimulation at 10 shocks/sec), tetramethonium (C4) exhibited a relative ganglionic-blocking potency of only 2 on an arbitrary scale where hexamethonium (C6) = 100. This represents a 50-fold potency deficit relative to hexamethonium and a 40-fold deficit relative to pentamethonium (C5, potency = 80) [1]. The C7 and C8 homologues also showed sharply reduced ganglionic activity (potencies of 10 and 2, respectively, vs. C6 = 100), confirming that optimal ganglionic blockade is achieved at the C5–C6 chain length, whereas the short C4 spacer is poorly accommodated by ganglionic nAChRs [1].

ganglionic blockade autonomic pharmacology nicotinic acetylcholine receptor

Neuromuscular Blocking Liability: Tetramethonium (C4) Produces No Neuromuscular Depression at 40 mg/kg, in Stark Contrast to Decamethonium (C10)

In the cat tibialis anterior nerve-muscle preparation, tetramethonium (C4) failed to depress neuromuscular transmission at intravenous doses up to 40 mg/kg, whereas decamethonium (C10) produced potent, sustained neuromuscular block at doses of 20–50 μg/kg [1]. The authors explicitly note that C4, C5, and C6 all 'fail to depress neuromuscular transmission in doses of 40 mg/kg' [1]. This is a qualitative functional distinction rather than merely a potency difference: the short-chain methonium compounds (n ≤ 6) lack the depolarizing neuromuscular blocking activity that defines the clinical and experimental utility of C10.

neuromuscular junction skeletal muscle relaxant depolarizing block

Gastric Function Preservation at Equipotent Hypotensive Doses: Tetramethonium (C4) vs. Hexamethonium (C6) in Man

In a clinical pharmacological study, intramuscular tetramethonium at 4,000 mg produced a blood-pressure reduction comparable to that of 100 mg hexamethonium, yet caused substantially less inhibition of gastric secretion and motility [1]. Specifically, whereas hexamethonium (100 mg) inhibited spontaneous gastric hydrochloric acid secretion to the point of achlorhydria and produced prolonged inhibition of gastric motor activity, tetramethonium at the 40-fold higher mass dose was markedly less depressant on these gastric functions [1]. This indicates a functional dissociation between the cardiovascular and gastrointestinal ganglionic-blocking effects that is more favorable for tetramethonium.

gastric secretion blood pressure autonomic side-effect profile

Insect Neuronal nAChR Activity: Tetramethonium (C4) Is Inactive Whereas Longer-Chain Methonium Compounds Show Chain-Length-Dependent Block

In electrophysiological recordings from the fast coxal depressor motor neurone (Df) of the cockroach Periplaneta americana, tetramethonium (C4) produced no blockade of acetylcholine-induced responses, whereas hexamethonium (C6), octamethonium (C8), and dodecamethonium (C12) all showed an enhanced ability to block ACh responses as chain length increased [1]. In parallel [¹²⁵I]α-bungarotoxin displacement assays using cockroach CNS membrane preparations, the ability to inhibit specific binding increased progressively with chain length from C4 to C12 [1]. Tetramethonium thus defines the inactive short-chain boundary of this structure-activity relationship.

insect nicotinic receptor electrophysiology radioligand binding

Inhibitory Potency Against Decamethonium (C10)-Induced Contracture of Frog Rectus Abdominis: Tetramethonium (C4) vs. Pentamethonium (C5) and Hexamethonium (C6)

On the isolated frog rectus abdominis preparation, the short-chain methonium compounds (C4–C6) do not stimulate contraction themselves but antagonize the contracture elicited by decamethonium (C10). The concentration producing 50% inhibition of the C10 response was 8 × 10⁻⁵ M for tetramethonium (C4), compared to 5.0 × 10⁻⁵ M for pentamethonium (C5) and 5.5 × 10⁻⁵ M for hexamethonium (C6) [1]. Although C5 and C6 are marginally more potent antagonists of C10 in this assay, tetramethonium's inhibitory concentration is within a ~1.6-fold range of the optimal C5 value, indicating that the butylene spacer can support receptor occupancy at the skeletal muscle nAChR, albeit without triggering the conformational changes required for agonist activity.

skeletal muscle contracture structure-activity relationship frog rectus assay

Optimal Research and Industrial Application Scenarios for N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (Tetramethonium Dibromide)


Negative Control for Ganglionic nAChR Studies Requiring a Methonium-Series Matched-Pair Design

When designing experiments to confirm that an observed pharmacological effect is mediated by ganglionic nicotinic receptors (rather than by neuromuscular or muscarinic mechanisms), tetramethonium (C4) serves as an ideal negative control. Its ganglionic blocking potency is only 2% of hexamethonium (C6 = 100) on the cat nictitating membrane assay [1], yet it shares identical quaternary ammonium head-group chemistry and comparable physicochemical properties (e.g., hydrophilicity, charge density) with the active ganglionic blockers C5 and C6. Using tetramethonium alongside pentamethonium and hexamethonium enables a within-series, chain-length-dependent pharmacological fingerprinting approach that is more rigorous than employing structurally unrelated antagonists.

Dissection of Ganglionic vs. Neuromuscular Contributions to Autonomic Drug Effects In Vivo

Tetramethonium presents a unique experimental tool for studies requiring the separation of ganglionic and neuromuscular blocking components. Unlike decamethonium (C10), which produces potent depolarizing neuromuscular block at 20–50 μg/kg, tetramethonium is devoid of neuromuscular blocking activity at doses up to 40 mg/kg in the cat [2]. At the same time, at very high doses (4,000 mg i.m. in humans) it can produce measurable ganglionic effects (blood-pressure lowering) [3]. This differential allows investigators to probe the ganglionic component of autonomic reflexes without the confounding influence of neuromuscular junction blockade, a separation not achievable with longer-chain methonium compounds.

Insect Nicotinic Receptor Pharmacology and Invertebrate-Selective Ligand Screening

Tetramethonium is inactive at insect neuronal nicotinic acetylcholine receptors in both electrophysiological and radioligand binding assays, whereas C6–C12 methonium compounds show progressive chain-length-dependent increases in receptor blockade [4]. This places tetramethonium at the short-chain boundary of the structure-activity relationship for insect nAChRs. It is therefore valuable as a baseline compound in insecticide target-discovery programs, enabling the construction of complete chain-length-activity curves that reveal the optimal inter-onium distance for invertebrate receptor engagement, and as a matched inactive control in high-throughput screening campaigns against insect nAChR subtypes.

Hydration and Solid-State Behavior Studies of Bis-Quaternary Ammonium Halides

Tetramethonium bromide and its halide congeners have been characterized in systematic hydration and thermodynamic studies. Tetramethonium chloride forms a dihydrate and a sesquihydrate with a crossover temperature of 63°C, above which the sesquihydrate is thermodynamically unstable [5]. The bromide salt exhibits distinct hydration stoichiometry and hydrogen-bonding patterns compared to the fluoride, chloride, and longer-chain methonium analogs [5]. These well-defined solid-state properties render tetramethonium dibromide a useful reference compound in crystallographic and materials-science investigations of bis-quaternary ammonium inclusion compounds, thiourea-based channel structures, and halide-hydrate cluster chemistry.

Quote Request

Request a Quote for N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.